molecular formula C8H11Cl2N3 B2497258 (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride CAS No. 2105838-77-3

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride

Cat. No.: B2497258
CAS No.: 2105838-77-3
M. Wt: 220.1
InChI Key: VKAWCOQNXDLHPB-UHFFFAOYSA-N
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Description

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H9N3·2HCl. It is a derivative of pyrazolo[1,5-a]pyridine, a heterocyclic compound known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The final product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-6-carboxylic acid, while reduction may produce pyrazolo[1,5-a]pyridin-6-ylmethanol .

Scientific Research Applications

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.

Uniqueness

(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-3-4-10-11(8)6-7;;/h1-4,6H,5,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAWCOQNXDLHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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